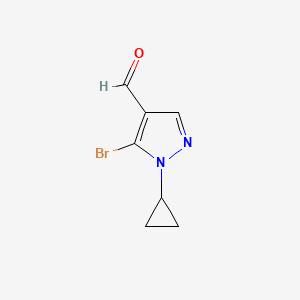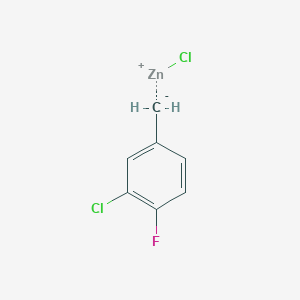
sodiuM 1,5-bis((4-Methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1,5-bis((4-Methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylate: is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with methoxybenzyl groups, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1,5-bis((4-Methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylate typically involves multi-step organic reactions
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and prevent degradation.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyridine ring, converting it to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology:
- Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of sodium 1,5-bis((4-Methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it may interact with cellular pathways involved in oxidative stress, exerting antioxidant effects.
Vergleich Mit ähnlichen Verbindungen
- 1,5-Bis((4-Methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid
- 2-(Hydroxymethyl)-1,5-bis((4-methoxybenzyl)oxy)pyridin-4(1H)-one
Uniqueness: Sodium 1,5-bis((4-Methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylate is unique due to the presence of the sodium carboxylate group, which enhances its solubility and reactivity compared to its analogs. This makes it particularly useful in applications requiring high solubility and specific reactivity profiles.
Eigenschaften
Molekularformel |
C22H20NNaO7 |
|---|---|
Molekulargewicht |
433.4 g/mol |
IUPAC-Name |
sodium;1,5-bis[(4-methoxyphenyl)methoxy]-4-oxopyridine-2-carboxylate |
InChI |
InChI=1S/C22H21NO7.Na/c1-27-17-7-3-15(4-8-17)13-29-21-12-23(19(22(25)26)11-20(21)24)30-14-16-5-9-18(28-2)10-6-16;/h3-12H,13-14H2,1-2H3,(H,25,26);/q;+1/p-1 |
InChI-Schlüssel |
UVMRZMYIETXCLD-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=C(C=C1)COC2=CN(C(=CC2=O)C(=O)[O-])OCC3=CC=C(C=C3)OC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (3R)-3-amino-3-[4-(methoxymethoxy)phenyl]propanoate](/img/structure/B13906039.png)










![[10,13-Dimethyl-17-(6-methylheptan-2-yl)-7-[(4-methylphenyl)sulfonylhydrazinylidene]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13906098.png)
